4-Ethylpyridine 1-oxide
Overview
Description
4-Ethylpyridine 1-oxide is an organic compound with the chemical formula C7H9NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that pyridine n-oxides, a class of compounds to which 4-ethylpyridine 1-oxide belongs, can undergo various reactions including reduction, condensation, and cycloaddition . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with biological targets.
Biochemical Pathways
A study on the biodegradation of alkylpyridines, a group of compounds related to this compound, suggests that these compounds can be degraded by bacteria via initial hydroxylation . This process could potentially affect various biochemical pathways, depending on the specific bacteria and environmental conditions involved.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Given that pyridine and its derivatives are often used in the synthesis of pharmaceuticals and agrochemicals , it’s possible that this compound could have a variety of effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can lead to the biodegradation of alkylpyridines . Additionally, factors such as pH, temperature, and the presence of other chemicals can potentially affect the stability and reactivity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpyridine 1-oxide is typically synthesized by reacting 4-ethylpyridine with hydrogen peroxide (H2O2). The reaction is usually carried out in a suitable solvent at a lower temperature, and a catalyst is used to promote the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and catalyst concentration to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyridine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-Ethylpyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development.
Industry: this compound is utilized in the production of agrochemicals and materials science applications .
Comparison with Similar Compounds
- 4-Methylpyridine 1-oxide
- 4-Phenylpyridine 1-oxide
- 4-Cyanopyridine 1-oxide
Comparison: 4-Ethylpyridine 1-oxide is unique due to its ethyl group, which influences its chemical reactivity and physical properties. Compared to 4-methylpyridine 1-oxide, the ethyl group provides different steric and electronic effects, leading to variations in reaction outcomes and applications .
Properties
IUPAC Name |
4-ethyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJRXOXKSUBBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-55-9 | |
Record name | Pyridine, 4-ethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14906-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-ethyl-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-ethylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-ethylpyridine 1-oxide reacts with acetic anhydride?
A1: According to the research, reacting this compound with acetic anhydride yields two main products: 4-(1-hydroxyethyl) pyridine and 4-ethyl-3-hydroxypyridine []. This suggests that acetic anhydride acts as an acetylating agent, modifying the structure of the starting material.
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